3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17998512
InChI: InChI=1S/C7H5BrClFO2S/c8-4-5-2-1-3-6(7(5)10)13(9,11)12/h1-3H,4H2
SMILES:
Molecular Formula: C7H5BrClFO2S
Molecular Weight: 287.53 g/mol

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

CAS No.:

Cat. No.: VC17998512

Molecular Formula: C7H5BrClFO2S

Molecular Weight: 287.53 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride -

Specification

Molecular Formula C7H5BrClFO2S
Molecular Weight 287.53 g/mol
IUPAC Name 3-(bromomethyl)-2-fluorobenzenesulfonyl chloride
Standard InChI InChI=1S/C7H5BrClFO2S/c8-4-5-2-1-3-6(7(5)10)13(9,11)12/h1-3H,4H2
Standard InChI Key FEMVAPNNTYZLQJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)CBr

Introduction

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is an organic compound characterized by its unique combination of functional groups, including a bromomethyl group, a fluorobenzene moiety, and a sulphonyl chloride group. This compound is notable for its reactivity, making it a valuable intermediate in organic synthesis. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 287.53 g/mol .

Synthesis and Industrial Applications

The synthesis of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride typically involves multi-step reactions that can be optimized in industrial settings using continuous flow reactors and advanced purification techniques. This compound serves as an important intermediate in organic synthesis, with applications in medicinal chemistry due to its potential biological properties.

Biological Activity and Potential Applications

While specific biological activity data for 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is limited, related compounds with similar structures have demonstrated significant biological effects. For example, sulfonamide derivatives derived from this compound have shown inhibitory activity against chemokine receptors involved in cancer metastasis and viral infections such as HIV. The presence of both bromine and fluorine atoms may enhance its biological properties, suggesting potential applications in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride. The following table highlights their key features:

Compound NameMolecular FormulaKey Features
4-(Bromomethyl)-2-fluorobenzenesulphonyl chlorideSimilar structure; used in polymer synthesis
3-Fluorobenzenesulfonyl chlorideLacks bromomethyl group; versatile in syntheses
4-(Bromomethyl)benzenesulfonyl chlorideBromomethyl group; acts as an activating agent
2-(Bromomethyl)-4-fluorobenzenesulphonyl chlorideReactivity due to both halogen substituents

The uniqueness of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride lies in its specific substitution pattern, which enhances its reactivity compared to other similar compounds.

Research Findings and Future Directions

Interaction studies involving 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride primarily focus on its reactivity with biological molecules. Research indicates that compounds with similar structures often exhibit significant interactions with proteins and nucleic acids, potentially leading to antibacterial or antifungal activities. Further studies are warranted to explore the full range of interactions and biological implications of this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator